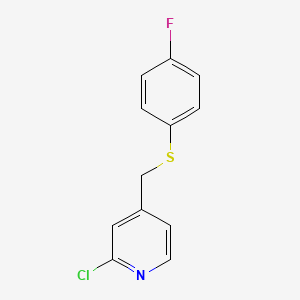

2-Chloro-4-(((4-fluorophenyl)thio)methyl)pyridine

Description

2-Chloro-4-(((4-fluorophenyl)thio)methyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a ((4-fluorophenyl)thio)methyl group at the 4-position of the pyridine ring. This compound combines the electronic effects of chlorine (electron-withdrawing) and the sulfur-containing thioether moiety, which can influence both reactivity and biological activity.

Properties

Molecular Formula |

C12H9ClFNS |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

2-chloro-4-[(4-fluorophenyl)sulfanylmethyl]pyridine |

InChI |

InChI=1S/C12H9ClFNS/c13-12-7-9(5-6-15-12)8-16-11-3-1-10(14)2-4-11/h1-7H,8H2 |

InChI Key |

XBBHQWFLVGOGIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)SCC2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 2-Chloro-4-(((4-fluorophenyl)thio)methyl)pyridine with structurally related pyridine derivatives:

Key Observations:

- Electronic Effects : The trifluoromethoxy group in 2-chloro-4-(trifluoromethoxy)pyridine is strongly electron-withdrawing, whereas the thioether group in the target compound provides moderate electron donation via sulfur’s lone pairs .

- Synthetic Accessibility : Compounds like 2-((4-fluorophenyl)thio)pyridine are synthesized in high yields (60–80%) under mild conditions, suggesting scalable routes for the target compound .

Physicochemical Properties

- Melting Points: Pyridine derivatives with nitro or bromo substituents (e.g., 2-Amino-4-(substituted phenyl)pyridines) exhibit higher melting points (268–287°C) due to strong intermolecular interactions, whereas sulfur-containing analogs like 2-chloro-4-[(methylsulfanyl)methyl]pyridine are liquids at room temperature .

- Stability : Thioether-containing compounds are generally less prone to hydrolysis than esters or amides, making the target compound suitable for harsh reaction conditions .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2-Chloro-4-(((4-fluorophenyl)thio)methyl)pyridine, and how do reaction conditions impact product formation?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or base-promoted coupling. For example, reacting 4-fluorothiophenol with 2-chloro-4-(chloromethyl)pyridine in the presence of a base (e.g., NaOH) under reflux can form the thioether linkage. Solvent choice (e.g., DMF or dichloromethane) and temperature (reflux vs. ambient) critically influence reaction efficiency and byproduct formation. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are essential for structural characterization, and what key features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons on the pyridine (δ ~8.5–7.5 ppm) and fluorophenyl (δ ~7.2–6.8 ppm) rings exhibit distinct splitting patterns due to electron-withdrawing effects.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) confirm molecular weight (e.g., ~267.7 g/mol for C12H9ClFNS).

- IR Spectroscopy : Stretching vibrations for C-S (600–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store in amber glass under inert conditions. Dispose via certified waste management services. Safety Data Sheets (SDS) for analogous chloropyridines recommend P264 (wash hands), P280 (wear gloves), and P305 (eye exposure protocol) .

Advanced Questions

Q. How can reaction yields be optimized while minimizing side reactions during synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophenol derivatives.

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Temperature Control : Gradual heating (e.g., 60–80°C) reduces decomposition. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Q. What strategies are used to investigate metabolic stability in vitro, and how do structural modifications affect pharmacokinetics?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance.

- Structural Tuning : Fluorine substitution enhances metabolic stability by reducing cytochrome P450 enzyme interactions. Introducing electron-withdrawing groups (e.g., -CF3) further stabilizes the thioether linkage .

Q. How does the 4-fluorophenylthio group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom inductively withdraws electron density, activating the thioether sulfur for oxidation to sulfone derivatives. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3)4) enable biaryl formation at the pyridine’s 2-position. Computational studies (DFT) can map charge distribution to predict reactive sites .

Q. What crystallographic insights reveal polymorphism in derivatives of this compound?

- Methodological Answer : X-ray crystallography identifies intermolecular interactions (e.g., C-H···F, π-π stacking) that dictate crystal packing. For example, fluorophenyl-pyridine dihedral angles influence lattice stability. Polymorph screening (solvent evaporation vs. cooling) correlates with thermodynamic vs. kinetic crystallization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.